molecular formula C15H25NO3S B14521104 1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol CAS No. 62734-27-4

1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol

Cat. No.: B14521104
CAS No.: 62734-27-4
M. Wt: 299.4 g/mol
InChI Key: OJAQWNHOEKQPPF-UHFFFAOYSA-N
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Description

1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol is an organic compound with the molecular formula C13H21NO2S. This compound is characterized by the presence of an amino group, a phenoxy group, and a tert-butylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-(2-(tert-butylsulfanyl)ethoxy)phenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and tert-butylsulfanyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol
  • 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-ol
  • 1-Amino-3-{4-[2-(isopropylsulfanyl)ethoxy]phenoxy}propan-2-ol

Uniqueness

1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

62734-27-4

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

1-amino-3-[4-(2-tert-butylsulfanylethoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C15H25NO3S/c1-15(2,3)20-9-8-18-13-4-6-14(7-5-13)19-11-12(17)10-16/h4-7,12,17H,8-11,16H2,1-3H3

InChI Key

OJAQWNHOEKQPPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCOC1=CC=C(C=C1)OCC(CN)O

Origin of Product

United States

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